4-Piperidone

Catalog No.
S1893938
CAS No.
41661-47-6
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidone

CAS Number

41661-47-6

Product Name

4-Piperidone

IUPAC Name

piperidin-4-one

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c7-5-1-3-6-4-2-5/h6H,1-4H2

InChI Key

VRJHQPZVIGNGMX-UHFFFAOYSA-N

SMILES

C1CNCCC1=O

Canonical SMILES

C1CNCCC1=O

While 4-Piperidone has potential applications in scientific research, it's important to acknowledge that its legitimate uses are limited compared to its well-documented role as a precursor in illicit fentanyl production []. Here's a breakdown of the documented research applications:

Reagent in Organic Synthesis

4-Piperidone's chemical structure makes it a valuable reagent in organic synthesis. Its carbonyl group allows it to participate in various reactions, enabling the creation of a wide range of other organic compounds []. Researchers can utilize 4-Piperidone as a building block for synthesizing complex molecules with potential applications in drug discovery or material science.

Ligand in Coordination Chemistry

Coordination chemistry explores the formation of coordination complexes, where molecules bind to metal ions. 4-Piperidone can act as a ligand, a molecule that donates electrons to a central metal atom. This property allows researchers to design and study novel coordination complexes with specific properties, potentially useful in catalysis or material development [].

Investigating Biological Interactions

Some studies have investigated the interaction of 4-Piperidone with biological systems. These studies suggest that 4-Piperidone may bind to certain receptors, such as the serotonin and GABA receptors, in the body []. However, further research is needed to understand the full extent and potential significance of these interactions.

4-Piperidone is an organic compound with the molecular formula C5H9NO\text{C}_5\text{H}_9\text{NO}. It can be classified as a derivative of piperidine, featuring a ketone functional group at the fourth position of the piperidine ring. This compound is significant in various chemical syntheses and pharmaceutical applications, particularly as an intermediate in the production of several bioactive compounds. Notably, it is recognized as a precursor in the synthesis of fentanyl and its analogues, which are potent narcotic drugs associated with serious public health issues due to their potential for abuse and overdose .

That facilitate its transformation into more complex structures:

  • Alkylation Reactions: 4-Piperidone can react with alkyl halides to form substituted piperidones.
  • Formation of Amides: Reaction with acyl chlorides leads to the formation of amides, which can further react with other nucleophiles .
  • Cycloaddition Reactions: It can participate in [3 + 2] dipolar cycloaddition reactions, yielding spiropyrrolidines and other derivatives .
  • Condensation Reactions: 4-Piperidone can undergo Mannich reactions to form various substituted derivatives, enhancing its biological activity .

4-Piperidone and its derivatives exhibit notable biological activities. Research has indicated that some derivatives possess antiproliferative properties, particularly against cancer cell lines such as HeLa. For instance, certain synthesized compounds derived from 4-piperidone demonstrated enhanced activity compared to curcumin, a well-known anticancer agent . The mechanism often involves the induction of apoptosis through pathways involving tumor suppressor proteins like p53, which regulate cell cycle progression and apoptosis .

Several methods exist for synthesizing 4-piperidone:

  • From Piperidine: The most common method involves the oxidation of piperidine using oxidizing agents such as potassium permanganate or chromic acid.
  • Imino Diels-Alder Reaction: A stereoselective synthesis can be achieved through the imino Diels-Alder reaction involving 2-amino-1,3-butadienes .
  • Alkylation with Aldehydes: Another method includes the alkylation of aldehydes with chloroacetic acid in the presence of a base followed by reaction with glycine ethyl ester hydrochloride .

4-Piperidone has several applications across different fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various pharmaceuticals, including analgesics and anesthetics.
  • Chemical Manufacturing: Used in producing agrochemicals and other fine chemicals due to its versatile reactivity.
  • Research: Investigated for potential therapeutic applications due to its biological activities and structural properties.

Research on 4-piperidone has highlighted its interactions with various biological targets. Studies have shown that derivatives can modulate cell signaling pathways involved in cancer progression. For example, certain compounds derived from 4-piperidone have been shown to enhance p53 activity, leading to increased apoptosis in cancer cells . Additionally, its role as a precursor in synthesizing potent narcotics raises concerns about its interactions within biological systems related to addiction and toxicity.

Several compounds share structural similarities with 4-piperidone, each exhibiting unique properties:

Compound NameStructure TypeNotable UsesUnique Features
PiperidineSaturated nitrogen ringSolvent and reagentBasic structure for many derivatives
1-Boc-4-piperidoneProtected derivativePrecursor for fentanyl synthesisChemical protection enhances stability
3-PiperidinoneKetone derivativeIntermediate in drug synthesisVaries in biological activity
4-AminopiperidineAmino derivativePrecursor for various pharmaceuticalsExhibits different pharmacological effects

The uniqueness of 4-piperidone lies in its specific positioning of functional groups that allow for diverse synthetic pathways and biological activities not seen in other similar compounds. Its role as a precursor to highly potent narcotics also sets it apart concerning regulatory scrutiny and public health implications .

XLogP3

-0.7

UNII

15WP1EA7UH

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

41661-47-6

Wikipedia

4-piperidinone

Dates

Modify: 2023-08-16
Scott et al. Targeting an N-terminal Acetylation Dependent Protein Interaction. Nature Chemical Biology, doi: 10.1038/nchembio.2386, published online 5 June 2017

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